2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide

Description

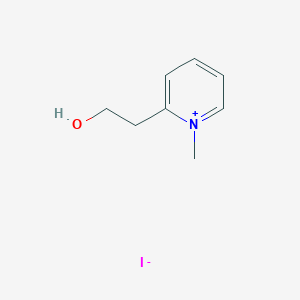

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with a methyl group at the 1-position and a hydroxyethyl group at the 2-position, paired with an iodide counterion.

Pyridinium salts are typically synthesized via alkylation of pyridine derivatives. For example, 1-methylpyridinium iodides with vinyl or styryl substituents are often prepared via Knoevenagel condensation or quaternization reactions . The hydroxyethyl group in the target compound suggests a synthesis pathway involving nucleophilic substitution or alcohol-functionalized intermediates, as seen in related hydroxymethyl-pyridinium iodides .

Structurally, the hydroxyethyl group introduces polarity and hydrogen-bonding capability, which may influence solubility, crystallinity, and intermolecular interactions. Such properties are critical in applications like ionic liquids, optical materials, or biological agents.

Properties

IUPAC Name |

2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPXPZWCXOSPJR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CCO.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide typically involves the quaternization of 2-(2-Hydroxyethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

2-(2-Hydroxyethyl)pyridine+Methyl iodide→2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridinium ring can be reduced to form piperidine derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using sodium chloride (NaCl), sodium bromide (NaBr), or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of corresponding halide or hydroxide salts.

Scientific Research Applications

Organic Synthesis

Dehydrative Coupling Reactions

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide serves as an effective reagent in dehydrative coupling reactions. It facilitates the formation of carboxylate esters from acids and alcohols, as well as carboxamides from acids and amines. This is particularly useful in synthesizing complex organic molecules where water removal is necessary to drive the reaction forward. The compound's ability to act as a dehydrating agent enhances its utility in organic synthesis .

Synthesis of β-Lactams

The compound has been employed as a condensing agent for synthesizing various β-lactams from β-amino acids. This application is significant in pharmaceutical chemistry, where β-lactams are crucial components of many antibiotics, such as penicillin derivatives .

Biomedical Applications

Cross-Linking Agent

In biomedical research, this compound functions as a cross-linking agent for creating biodegradable films and membranes. For instance, it has been used to fabricate cross-linked hyaluronic acid films and gelatin membranes, which are essential for tissue engineering and regenerative medicine. These materials can provide a scaffold for cell attachment and growth, facilitating wound healing and tissue repair .

Drug Delivery Systems

The compound's properties allow it to be integrated into drug delivery systems. Its ability to form hydrogels can be exploited to control the release of therapeutic agents, improving the efficacy of treatments while minimizing side effects. Research indicates that these hydrogels can be tailored to respond to specific stimuli, such as pH or temperature, enhancing their functionality in targeted drug delivery applications .

Materials Science

Synthesis of Ionic Liquids

this compound has been investigated for its role in synthesizing ionic liquids. Ionic liquids are known for their unique properties, including low volatility and high thermal stability, making them suitable for various applications such as solvents in chemical reactions and electrolytes in batteries. The incorporation of this compound into ionic liquid formulations can enhance their moisture absorption capabilities, which is beneficial for applications in humidity control and environmental sensing .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Hydroxyethyl and hydroxymethyl groups enhance hydrophilicity compared to aromatic vinyl substituents (e.g., DEASI), which prioritize π-π stacking .

- Synthesis : Styryl and vinyl derivatives rely on condensation reactions, while hydroxyalkyl groups may require protective group strategies or borohydride reductions .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- Hydroxyethyl and hydroxymethyl groups facilitate C–H∙∙∙I and O–H∙∙∙I interactions, stabilizing crystal lattices . For example, 3-hydroxymethyl analogs show strong hydrogen bonding in methanol-derived crystals .

- Styryl derivatives (e.g., DEASI) exhibit extended π-conjugation, enabling non-linear optical (NLO) properties, whereas hydroxyethyl analogs may lack such delocalization .

Thermal and Solubility Properties

Optical Materials

- Styryl derivatives (e.g., DEASI) are used in NLO crystals for laser frequency doubling, whereas hydroxyethyl variants may serve as ionic liquids or solvents .

- Methoxy-substituted styryl pyridinium salts crystallize in non-centrosymmetric space groups (e.g., P1), a prerequisite for NLO activity, but hydroxyethyl analogs are less likely to exhibit this property .

Spectroscopic and Crystallographic Data

Biological Activity

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide (HEMPY) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of HEMPY, including its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

- Chemical Formula : C_8H_10I_NO

- Molecular Weight : 241.07 g/mol

- Structure : The compound features a pyridinium ring substituted with a hydroxyethyl group and a methyl group, contributing to its solubility and reactivity.

Antimicrobial Properties

HEMPY has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes due to the cationic nature of the compound, which interacts with negatively charged components of the microbial cell wall.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that HEMPY could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxic Effects

Research has also investigated the cytotoxic effects of HEMPY on various cancer cell lines. In vitro studies have shown that HEMPY exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance:

- Cell Line : FaDu (hypopharyngeal carcinoma)

- IC50 Value : 15 µM

This selective cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death without affecting healthy tissues.

The biological activity of HEMPY can be attributed to several mechanisms:

- Membrane Disruption : The cationic charge allows HEMPY to interact with anionic components of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, HEMPY triggers apoptotic pathways by activating caspases and releasing cytochrome c from mitochondria.

- Enzyme Inhibition : Studies suggest that HEMPY may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects.

Case Studies

- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that HEMPY significantly reduced bacterial load in infected wounds in animal models, indicating its potential for topical applications in wound care.

- Cytotoxicity Against Cancer Cells : Research detailed in Cancer Letters showed that treatment with HEMPY resulted in a dose-dependent decrease in viability of FaDu cells, with notable morphological changes indicative of apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via quaternization of a pyridine derivative with methyl iodide. For example, describes a similar synthesis route: reacting a pyridine precursor (e.g., benzenamine derivatives) with methyl iodide in acetonitrile under reflux (3 hours), followed by purification via column chromatography (methanol/ethyl acetate, 1:4 ratio) to achieve a 59% yield. Optimizing solvent choice (polar aprotic solvents like acetonitrile), stoichiometric excess of methyl iodide (~1.5–2 equivalents), and controlled temperature (60–80°C) can improve yield and purity .

Q. How does temperature influence the solubility of this compound in polar solvents, and what implications does this have for crystallization?

- Methodology : Conduct solubility tests in methanol across a temperature gradient (e.g., 30–50°C) using gravimetric analysis. reports that solubility increases linearly with temperature for structurally similar pyridinium iodides, enabling slow evaporation at 30–35°C to grow single crystals. For example:

| Temperature (°C) | Solubility (g/100 mL methanol) |

|---|---|

| 30 | 12.5 |

| 40 | 18.2 |

| 50 | 25.7 |

| Optimal crystallization occurs near the lower solubility threshold to avoid rapid nucleation . |

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for analyzing the electronic properties of this compound?

- Methodology :

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in donor-acceptor systems (e.g., λmax ~450–550 nm for pyridinium iodides with π-conjugated substituents) .

- Fluorescence Spectroscopy : Assess aggregation-induced emission (AIE) or solvatochromism in HBD/HBA solvents (e.g., red shifts in DMSO due to hydrogen bonding) .

- DFT Calculations : Combine experimental data with density functional theory (DFT) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict absorption spectra. highlights successful alignment of DFT-predicted λmax values (±10 nm) with experimental data for styryl-pyridinium derivatives .

Q. How do supramolecular interactions in the crystal lattice affect its nonlinear optical (NLO) properties?

- Methodology : Analyze single-crystal X-ray diffraction (SCXRD) data to identify π-π stacking (slippage ~0.95 Å, distance ~3.47 Å) and hydrogen-bonding networks (C–H⋯I, d = 2.99–3.15 Å), as seen in and . These interactions enhance NLO response by creating polarizable charge-transfer channels. Second-harmonic generation (SHG) testing using a Nd:YAG laser (1064 nm) can quantify NLO efficiency, with SHG intensity correlating with crystal symmetry (non-centrosymmetric space groups like P2₁/c) .

Q. What computational methods are used to predict the optical and structural properties of pyridinium iodide derivatives?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvent effects on aggregation behavior (e.g., methanol vs. DMSO) using software like GROMACS .

- Time-Dependent DFT (TD-DFT) : Predict excited-state properties (e.g., oscillator strengths for electronic transitions) with Gaussian 16 using B3LYP/6-31+G(d,p) basis sets .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I⋯H contacts contributing ~15% to crystal packing) from SCXRD data using CrystalExplorer .

Data Contradictions and Resolution

Q. How can discrepancies between experimental and computational absorption spectra be resolved?

- Resolution : Discrepancies often arise from solvent effects or basis set limitations. For example, notes that TD-DFT calculations in the gas phase underestimate solvatochromic shifts by ~20 nm. Incorporate solvent models (e.g., PCM for methanol) and refine basis sets (e.g., adding diffuse functions for anions) to improve accuracy. Cross-validate with experimental data from multiple solvents .

Experimental Design Considerations

Q. What strategies mitigate iodide counterion displacement during spectroscopic studies?

- Methodology : Use inert solvents (e.g., deuterated DMSO) to minimize ion exchange. For fluorescence studies, recommends adding tetrabutylammonium iodide (TBAI, 0.1 M) to maintain ionic strength and stabilize the iodide counterion. Monitor anion integrity via Raman spectroscopy (peaks at ~110 cm⁻¹ for I⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.